molecular formula C12H16Cl2O4S2 B8694445 1,4-Bis{[(2-chloroethyl)sulfonyl]methyl}benzene

1,4-Bis{[(2-chloroethyl)sulfonyl]methyl}benzene

Cat. No. B8694445
M. Wt: 359.3 g/mol
InChI Key: LSZMFRZWSZROCS-UHFFFAOYSA-N
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Patent
USRE029305

Procedure details

A suspension consisting of 21.2 g. of α,α'-bis(2-chloroethylsulfonyl)-p-xylene (prepared from p-xylylene dichloride as in Example 1), 25 ml. of triethylamine, 0.05 g. of hydroquinone and 400 ml. of ethyl acetate-N,N-dimethylformamide (1:1 v./v.) were stirred at 25° C. for 20 hours and filtered. The filtrate was evaporated to 150 ml. volume, poured into water and the white solid isolated and recrystallized from methanol and ethyl acetate; m.p. 207°-212° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate N,N-dimethylformamide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][S:4]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][S:15]([CH2:18][CH2:19]Cl)(=[O:17])=[O:16])=[CH:10][CH:9]=1)(=[O:6])=[O:5].C(N(CC)CC)C.C1(C=CC(O)=CC=1)O>C(OCC)(=O)C.CN(C)C=O>[CH:18]([S:15]([CH2:14][C:11]1[CH:12]=[CH:13][C:8]([CH2:7][S:4]([CH:3]=[CH2:2])(=[O:6])=[O:5])=[CH:9][CH:10]=1)(=[O:17])=[O:16])=[CH2:19] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCS(=O)(=O)CC1=CC=C(C=C1)CS(=O)(=O)CCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Four
Name
ethyl acetate N,N-dimethylformamide
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to 150 ml
ADDITION
Type
ADDITION
Details
volume, poured into water
CUSTOM
Type
CUSTOM
Details
the white solid isolated
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol and ethyl acetate

Outcomes

Product
Name
Type
Smiles
C(=C)S(=O)(=O)CC1=CC=C(C=C1)CS(=O)(=O)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.